molecular formula C12H17IN2O3 B8389240 3-(Tert-butoxycarbonylamino)-6-hydroxymethyl-2-iodo-4-methylpyridine

3-(Tert-butoxycarbonylamino)-6-hydroxymethyl-2-iodo-4-methylpyridine

Cat. No.: B8389240
M. Wt: 364.18 g/mol
InChI Key: MNTITTALCZHSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butoxycarbonylamino)-6-hydroxymethyl-2-iodo-4-methylpyridine is a useful research compound. Its molecular formula is C12H17IN2O3 and its molecular weight is 364.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17IN2O3

Molecular Weight

364.18 g/mol

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)-2-iodo-4-methylpyridin-3-yl]carbamate

InChI

InChI=1S/C12H17IN2O3/c1-7-5-8(6-16)14-10(13)9(7)15-11(17)18-12(2,3)4/h5,16H,6H2,1-4H3,(H,15,17)

InChI Key

MNTITTALCZHSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OC(C)(C)C)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(tert-butoxycarbonylamino)-6-iodo-4-methylpyridine-2-carboxylate (1.94 g) in toluene (48 mL) was added diisobutylaluminium hydride (0.99 mol/L toluene solution, 25 mL) at −78° C., and the mixture was stirred under ice-cooling for 2 hours, and then stirred at room temperature overnight. The reaction mixture was poured into 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1−1/9) to give 3-(tert-butoxycarbonylamino)-6-hydroxymethyl-2-iodo-4-methylpyridine (1 g). This material was dissolved in N,N-dimethylformamide (5 mL). To the solution were added imidazole (0.24 g) and tert-butyldimethylchlorosilane (0.46 g), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=7/3) to give the title compound (1.3 g).
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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